Quinolin-65
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Overview
Description
Quinolin-65 is a model molecule used extensively in research to represent solid-waste heavy hydrocarbons, such as asphaltenes. It is known for its large aromatic region and side chains, making it a suitable candidate for studying the chemical and physical properties of heavy hydrocarbons .
Preparation Methods
Synthetic Routes and Reaction Conditions: Quinolin-65 can be synthesized through various methods, including the reaction of α,β-unsaturated aldehydes with anilines using malonic acid equivalents . The reaction conditions typically involve the use of catalytic systems and can be optimized for higher yields and purity.
Industrial Production Methods: Industrial production of this compound often involves the use of batch reactors operated at specific temperatures and pressures. For example, the oxy-cracking reaction of this compound is performed in a Parr batch reactor at temperatures between 200°C and 230°C and an oxygen partial pressure of 750 psi .
Chemical Reactions Analysis
Types of Reactions: Quinolin-65 undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is oxy-cracking, which combines oxidation and cracking reactions to convert heavy hydrocarbons into commodity products with minimal CO2 emissions .
Common Reagents and Conditions: The oxy-cracking reaction of this compound involves the use of hydroxyl radicals (OH˙) and hydroxide anions (OH−) in basic aqueous media. The reaction is carried out at mild temperatures (200–230°C) and pressures (500–750 psi) .
Major Products Formed: The major products formed from the oxy-cracking of this compound include organic carboxylic acids, phenolic compounds, and carbonyl-containing compounds. Small amounts of inorganic carbon (IC) are also produced .
Scientific Research Applications
Quinolin-65 is widely used in scientific research as a model molecule for studying the chemical and physical properties of solid-waste heavy hydrocarbons. It is particularly useful in understanding the oxy-cracking mechanism and the reaction kinetics of heavy hydrocarbons . Additionally, this compound has applications in the development of greener and more sustainable chemical processes .
Mechanism of Action
The mechanism of action of Quinolin-65 involves the attack of hydroxyl radicals (OH˙) and hydroxide anions (OH−) on the molecule. This leads to oxidative decomposition, producing various aromatic intermediates that are further oxy-cracked into organic acids and small amounts of CO2 . The reaction kinetics suggest a parallel-consecutive reaction mechanism .
Comparison with Similar Compounds
Quinolin-65 is often compared to other model molecules used to represent solid-waste heavy hydrocarbons, such as asphaltenes. It is unique in its large aromatic region and side chains, which closely resemble the physical and chemical properties of asphaltenes . Similar compounds include other quinoline derivatives and asphaltene model molecules .
Properties
CAS No. |
834884-59-2 |
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Molecular Formula |
C30H27NO2S |
Molecular Weight |
465.6 g/mol |
IUPAC Name |
10-octoxy-8-thia-11-azahexacyclo[10.10.2.02,7.09,23.013,18.020,24]tetracosa-1(23),2,4,6,9,11,13,15,17,20(24),21-undecaen-19-one |
InChI |
InChI=1S/C30H27NO2S/c1-2-3-4-5-6-11-18-33-30-29-26-20(19-12-9-10-15-24(19)34-29)16-17-23-25(26)27(31-30)21-13-7-8-14-22(21)28(23)32/h7-10,12-17H,2-6,11,18H2,1H3 |
InChI Key |
WFTBYGLYHXEEEK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=C2C3=C(C=CC4=C3C(=N1)C5=CC=CC=C5C4=O)C6=CC=CC=C6S2 |
Origin of Product |
United States |
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